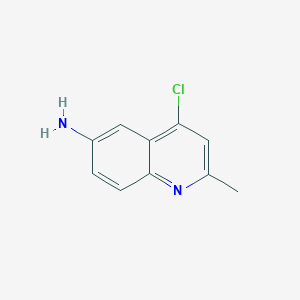

4-Chloro-2-methylquinolin-6-amine

Description

Significance of the Quinoline (B57606) Core in Contemporary Chemistry

The quinoline moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds. nih.govnih.gov Its rigid, planar structure provides a robust framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties. nih.govmdpi.com This adaptability has led to the development of a wide range of quinoline-based compounds with diverse therapeutic applications. The inherent chemical properties of the quinoline ring, including its ability to participate in various organic reactions, make it a valuable building block in the synthesis of complex molecules. mdpi.com

The broad spectrum of biological activities associated with quinoline derivatives underscores their importance. These activities are heavily influenced by the nature and position of substituents on the quinoline ring. mdpi.com The strategic placement of different functional groups can lead to compounds with enhanced potency and selectivity for specific biological targets.

Overview of Halogenated and Aminated Quinoline Derivatives in Academic Studies

The introduction of halogen atoms and amino groups to the quinoline scaffold has been a particularly fruitful area of research. Halogenation, the process of introducing one or more halogen atoms, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Chlorine, in particular, is a common substituent in many pharmaceutical compounds. Studies on various chloro-substituted quinolines have demonstrated their potential in diverse areas of chemical and biological research. nih.gov

Similarly, the incorporation of an amino group can introduce hydrogen bonding capabilities and alter the basicity of the molecule, which can be crucial for its interaction with biological targets. Aminated quinolines have been extensively studied, with many exhibiting interesting pharmacological profiles. The combination of both halogen and amino substituents on the quinoline core, as seen in 4-Chloro-2-methylquinolin-6-amine, creates a unique chemical entity with a specific set of properties that are of interest in academic and industrial research.

Scope and Research Focus on this compound and its Analogues

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the study of its analogues provides significant insights into its potential chemical behavior and areas of application. Analogues are compounds with similar chemical structures, and their investigation can help to infer the properties and potential of a less-studied molecule.

Research on structurally related compounds, such as other chloro- and amino-substituted methylquinolines, is focused on several key areas:

Synthesis: Developing efficient and selective methods for the preparation of these complex heterocyclic systems.

Characterization: Utilizing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their precise chemical structures.

Chemical Reactivity: Investigating how the substituents influence the reactivity of the quinoline ring and the potential for further chemical modifications.

The following sections will delve into the known details of the chemical properties and research findings related to this compound and its close chemical relatives, providing a comprehensive overview based on the available scientific literature.

Interactive Data Tables

To provide a clearer understanding of the properties of the core scaffold and its derivatives, the following interactive tables summarize key data points.

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Chloro-4-methylquinolin-6-amine | C₁₀H₉ClN₂ | 192.65 | Not available | mdpi.com |

| 4-Chloro-2-methylphenol | C₇H₇ClO | 142.58 | 46-48 | nih.gov |

| 6-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 94-98 | |

| 4-Chloro-2,5-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | Not available | nih.gov |

Table 2: Spectroscopic Data of a Related Analogue (4-Chloro-2-methylphenol)

| Spectroscopic Technique | Key Signals | Reference |

| ¹H NMR | 7.07 ppm, 7.03 ppm, 6.674 ppm, 4.79 ppm, 2.201 ppm | nih.gov |

| ¹³C NMR | Data not readily available in searched sources | |

| Mass Spectrometry | Data not readily available in searched sources | |

| Infrared Spectroscopy | Data not readily available in searched sources |

Note: The data presented in the tables are for structurally related compounds and are intended to provide a comparative context for the properties of this compound, for which specific experimental data is limited in the searched sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZDGLMTCPDYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 4 Chloro 2 Methylquinolin 6 Amine and Derivatives

Nucleophilic Reactivity at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a reaction driven by the electron-withdrawing nature of the quinoline ring system. This reactivity is a cornerstone for the derivatization of this scaffold.

Substitution Reactions with Various Nucleophiles

The chloro group at the C-4 position can be readily displaced by a range of nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. The nature of the nucleophile dictates the resulting product, allowing for the introduction of diverse functionalities. For instance, reactions with amines, thiols, and alkoxides can be employed to generate novel derivatives. The regioselectivity of these substitutions is noteworthy, with the C-4 position being more susceptible to nucleophilic attack compared to other positions on the quinoline ring. mdpi.com This preferential reactivity is attributed to the electronic properties of the quinoline system. mdpi.com

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Diethylamine | 4-Aminoquinoline (B48711) derivative | clockss.org |

| Thiols | Thiourea | 4-Thioquinoline derivative | mdpi.com |

| Azides | Sodium Azide | 4-Azidoquinoline derivative | mdpi.com |

| Hydrazines | Hydrazine | 4-Hydrazinoquinoline derivative | mdpi.com |

This table provides examples of nucleophilic substitution reactions at the C-4 position.

Cross-Coupling Reactions for C-Cl Bond Functionalization

Beyond classical nucleophilic substitution, the C-4 chloro group can participate in transition metal-catalyzed cross-coupling reactions. These modern synthetic methods provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings can be utilized to introduce aryl, alkynyl, and amino moieties, respectively. researchgate.net These reactions significantly expand the structural diversity achievable from the 4-chloro-2-methylquinolin-6-amine core. A dual nickel/photoredox catalytic protocol has also been developed for the cross-electrophile coupling of unactivated alkyl chlorides and aryl chlorides, offering a mild and robust method for C(sp2)–C(sp3) bond formation. nih.gov

| Coupling Reaction | Reactant Type | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst | C-C (aryl) | researchgate.net |

| Sonogashira | Terminal alkyne | Palladium/Copper catalyst | C-C (alkynyl) | researchgate.net |

| Buchwald-Hartwig | Amine | Palladium catalyst | C-N | researchgate.net |

| Cross-Electrophile Coupling | Alkyl chloride | Nickel/Photoredox catalyst | C-C (alkyl) | nih.gov |

This table summarizes key cross-coupling reactions for functionalizing the C-4 chloro position.

Reactivity of the C-6 Amino Moiety

The amino group at the C-6 position is a versatile functional handle, readily undergoing reactions typical of primary aromatic amines.

Acylation and Sulfonylation Reactions

The C-6 amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These transformations are useful for modifying the electronic and steric properties of the molecule and can also serve as a protecting group strategy during multi-step syntheses.

| Reaction | Reagent Type | Product Type |

| Acylation | Acyl chloride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

This table illustrates common reactions of the C-6 amino group.

Derivatization Strategies for Conjugation and Tagging

The reactivity of the C-6 amino group makes it an ideal site for conjugation to other molecules, such as biomolecules or fluorescent tags. For instance, the amine can be converted into an isothiocyanate or an activated ester, which can then react with nucleophilic groups on a target molecule. Alternatively, the amine can be used in reductive amination reactions or form stable amide bonds with carboxylic acids, enabling the attachment of various labels and probes.

Chemical Transformations at the C-2 Methyl Group

While the C-4 chloro and C-6 amino groups are the primary sites of reactivity, the C-2 methyl group can also undergo chemical transformations, although these often require more specific reaction conditions. The methyl group's protons are weakly acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at this position.

Oxidation Reactions of the Methyl Group

The methyl group at the 2-position of the quinoline ring can undergo oxidation to afford the corresponding carboxylic acid. This transformation is a key step in the synthesis of various quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry. For instance, the synthesis of 2-methylquinoline-4-carboxylic acid derivatives can be achieved through the Doebner reaction, which involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid. sci-hub.se

A common method for the oxidation of the methyl group involves the use of strong oxidizing agents. However, alternative methods have been developed to achieve this transformation under milder conditions. For example, the oxidation of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was achieved as part of a multi-step synthesis. atlantis-press.com While specific examples detailing the direct oxidation of the methyl group on this compound are not prevalent in the provided search results, the oxidation of similar 2-methylquinoline (B7769805) systems to their corresponding carboxylic acids is a well-established transformation. nih.gov

The resulting 4-chloro-2-carboxyquinolin-6-amine can then serve as a versatile intermediate for further functionalization. For instance, the carboxylic acid can be converted to its methyl ester, which can then undergo Suzuki coupling reactions to introduce aryl or heteroaryl substituents. nih.gov

| Reactant | Product | Reagents and Conditions | Reference |

| 2-Methylquinoline derivative | 2-Quinolinecarboxylic acid derivative | Varies, can include strong oxidizing agents | nih.gov |

| 4-Chloro-2-methyl-3-nitro-6-methoxyquinoline | 4-Chloro-2-methyl-3-nitro-6-methoxyquinoline (as part of a larger synthesis) | Multi-step synthesis including cyclization, nitration, and chlorination | atlantis-press.com |

| Aniline, Aldehyde, Pyruvic Acid | 2-Methylquinoline-4-carboxylic acid derivative | Doebner Reaction | sci-hub.se |

Condensation Reactions at the Methyl Position (e.g., Knoevenagel)

The methyl group at the 2-position of the quinoline ring is activated and can participate in condensation reactions with aldehydes and ketones. A prominent example of such a reaction is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as the 2-methyl group of the quinoline, to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction proceeds through the formation of an enolate ion from the active methylene (B1212753) compound, which then attacks the carbonyl carbon of the aldehyde or ketone. nih.gov Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond.

In the context of this compound, the methyl group can react with various aldehydes in the presence of a suitable catalyst to form styrylquinoline derivatives. These derivatives are of interest due to their potential biological activities. The reaction of 4-chloro-2,6-dimethylquinoline (B3031691) with aryl aldehydes has been reported to yield the corresponding chalcones, which can then be used to synthesize pyrimidine-quinoline hybrid molecules. researchgate.net

The Knoevenagel condensation provides a powerful tool for the elaboration of the 2-methylquinoline scaffold, allowing for the introduction of a wide range of substituents at this position. The reaction conditions can often be tuned to favor the formation of either the E or Z isomer of the resulting alkene. sci-hub.se

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Active Hydrogen Compound (e.g., 2-methylquinoline) | Aldehyde or Ketone | α,β-Unsaturated Compound | Weak Base (e.g., amine) | sigmaaldrich.comwikipedia.org |

| 4-Chloro-2,6-dimethylquinoline | Aryl Aldehyde | Chalcone derivative | Not specified | researchgate.net |

| Aldehyde | Oxindole | (Z)-Alkylidene indolinone | Not specified | sci-hub.se |

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity and stereoselectivity are crucial considerations in the synthesis and transformation of this compound and its derivatives. The presence of multiple reactive sites on the quinoline core necessitates careful control of reaction conditions to achieve the desired outcome.

Regioselectivity:

In the context of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, the cyclization step can proceed via two possible pathways. Studies have shown that the ring closure occurs at the position with less steric hindrance, leading to a regioselective outcome. sci-hub.se For aniline derivatives with electron-donating groups, the reaction with pyruvic acid in ethanol (B145695) has been found to be regioselective, yielding 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se

Furthermore, in nucleophilic substitution reactions on the quinoline ring, the position of substitution is highly dependent on the nature of the nucleophile and the reaction conditions. For example, in the reaction of 4-chloro-8-methylquinolin-2(1H)-one, nucleophilic attack can occur at the 4-position. mdpi.com

Stereoselectivity:

In Knoevenagel condensation reactions, the formation of E and Z isomers is often observed. However, it is sometimes possible to control the stereochemical outcome of the reaction. For instance, in the condensation of an aldehyde with an oxindole, the Z-isomer was obtained as the sole product. sci-hub.se In another example, the initial product was a mixture of E and Z isomers, but upon equilibration, the more stable Z-isomer was obtained. wikipedia.org

The stereochemistry of the final product can have a significant impact on its biological activity. Therefore, the development of stereoselective synthetic methods is of great importance.

| Reaction | Key Finding | Reference |

| Doebner Reaction | Ring closure is regioselective, occurring at the less sterically hindered position. | sci-hub.se |

| Nucleophilic Substitution | Substitution occurs regioselectively at the 4-position of the quinoline ring. | mdpi.com |

| Knoevenagel Condensation | Can be stereoselective, yielding predominantly one isomer (E or Z). | wikipedia.orgsci-hub.se |

Spectroscopic Characterization Methodologies for 4 Chloro 2 Methylquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.

Proton (¹H) NMR spectroscopy of 4-Chloro-2-methylquinolin-6-amine reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, including the effects of electronegative atoms and aromatic ring currents. ucl.ac.uk

The protons of the quinoline (B57606) ring system are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. orgchemboulder.com The exact positions are dictated by the substitution pattern. The proton on C3 is anticipated to be a singlet, while the protons on the benzenoid ring (C5, C7, and C8) will exhibit coupling patterns (doublets and triplets) depending on their neighboring protons.

The methyl group protons (at C2) are expected to resonate as a sharp singlet in the upfield region, typically around δ 2.2-3.0 ppm. orgchemboulder.com The amine (NH₂) protons at the C6 position generally appear as a broad singlet, and their chemical shift is variable (typically δ 1-5 ppm) due to factors like solvent, concentration, and temperature, which affect hydrogen bonding. ucl.ac.ukorgchemboulder.cominflibnet.ac.in The exchange of these protons can sometimes lead to the absence of coupling with adjacent aromatic protons. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | 2.2 - 3.0 | Singlet (s) |

| NH₂ | 1.0 - 5.0 | Broad Singlet (br s) |

| H3 | 6.8 - 7.2 | Singlet (s) |

| H5 | 7.0 - 7.5 | Doublet (d) |

| H7 | 6.5 - 7.0 | Doublet of Doublets (dd) |

| H8 | 7.5 - 8.0 | Doublet (d) |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. orgchemboulder.com Generally, each unique carbon atom gives a distinct signal, and the chemical shifts are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of every carbon atom. orgchemboulder.com

For this compound, the carbon atoms of the quinoline ring are expected to resonate in the downfield region (δ 100-160 ppm). libretexts.orgoregonstate.edu The carbon atom attached to the chlorine (C4) and the carbon attached to the nitrogen of the quinoline ring (C8a) are expected to be significantly downfield due to the electronegativity of these atoms. orgchemboulder.com The carbon atom bonded to the amino group (C6) will also be influenced. Quaternary carbons (C2, C4, C4a, C6, C8a) will typically show weaker signals. oregonstate.edu The methyl carbon (C2-CH₃) will appear at the most upfield position, generally in the range of δ 10-30 ppm. wisc.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2-C H₃ | 10 - 30 |

| C3 | 120 - 125 |

| C4 | 145 - 155 |

| C4a | 140 - 150 |

| C5 | 115 - 125 |

| C6 | 140 - 150 |

| C7 | 110 - 120 |

| C8 | 125 - 135 |

| C8a | 145 - 155 |

| C2 | 155 - 165 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling relationships, which is crucial for tracing the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying the connectivity around quaternary carbons and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help to confirm the spatial arrangement of substituents on the quinoline ring.

The use of paramagnetic shift reagents can also aid in simplifying complex spectra by inducing shifts in the resonances of nearby protons. ucl.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. researchgate.net

N-H Vibrations: The amino (NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region corresponding to symmetric and asymmetric stretching modes. The N-H bending vibration is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. C-H bending vibrations (in-plane and out-of-plane) for the substituted aromatic ring will be present in the fingerprint region (below 1500 cm⁻¹). dergipark.org.tr

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl Vibration: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 550 and 850 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary technique, and certain vibrations, such as those of the symmetric C=C bonds in the aromatic ring, may be more intense in the Raman spectrum than in the IR spectrum. dergipark.org.trresearchgate.net

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H (Amine) | Bending | ~1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C / C=N (Ring) | Stretch | 1400 - 1650 |

| C-Cl | Stretch | 550 - 850 |

Note: These are predicted values based on typical vibrational frequencies for similar functional groups.

The presence of the amino group allows for intermolecular hydrogen bonding (N-H···N) between molecules of this compound in the solid state. This interaction can also occur with suitable solvents. Hydrogen bonding has a noticeable effect on the IR spectrum. biointerfaceresearch.com

Specifically, the N-H stretching vibrations are broadened and shifted to lower frequencies (lower wavenumbers) when the amine group is involved in hydrogen bonding, compared to a free, non-bonded N-H group. biointerfaceresearch.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. In the solid state, these interactions play a significant role in determining the crystal packing arrangement. biointerfaceresearch.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Molecular Weight Determination and Elucidation of Fragmentation Patterns

The mass spectrum of this compound provides its molecular weight and insights into its stability and substructures. The molecular formula of the compound is C₁₀H₉ClN₂. Its nominal molecular weight is approximately 192.65 g/mol , with a monoisotopic mass of 192.04543 Da. uni.lu

In mass spectrometry, the molecule undergoes fragmentation, creating a unique pattern that acts as a fingerprint. For this compound, the molecular ion peak ([M]⁺•) would be observed at an m/z of approximately 192. A characteristic feature for a chlorine-containing compound is the presence of an isotope peak ([M+2]⁺•) at m/z 194, with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

While specific experimental fragmentation data for this exact isomer is not detailed in the reviewed literature, a plausible fragmentation pattern can be proposed based on established principles. The fragmentation would likely initiate with the loss of stable radicals or neutral molecules. Common fragmentation pathways for aromatic amines and chlorinated compounds include:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z ≈ 157.

Loss of a methyl radical (•CH₃): Ejection of the methyl group from the quinoline ring would result in a fragment at m/z ≈ 177.

Loss of hydrogen cyanide (HCN): Cleavage of the heterocyclic ring can lead to the expulsion of HCN, a common fragmentation for nitrogen-containing heterocycles.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

| 192/194 | Molecular Ion [M]⁺• | - |

| 177/179 | [M - CH₃]⁺ | •CH₃ |

| 157 | [M - Cl]⁺ | •Cl |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. The exact mass of this compound is calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Based on its molecular formula, C₁₀H₉ClN₂, the theoretical monoisotopic mass is 192.04543 Da. uni.lu HRMS analysis would typically measure the mass of the protonated molecule, [M+H]⁺. For the related isomer 2-chloro-4-methylquinolin-6-amine, the predicted m/z for the [M+H]⁺ adduct is 193.05271. uni.lu An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the elemental composition of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | - |

| Theoretical Monoisotopic Mass | 192.04543 Da | uni.lu |

| Predicted m/z of [M+H]⁺ | 193.05271 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Electronic Transitions and Absorption Maxima Determination

The UV-Vis spectrum of this compound is determined by its chromophores, primarily the substituted quinoline ring system. The aromatic system contains delocalized π-electrons, and the nitrogen atom and the amino group have non-bonding electrons (n-electrons). The expected electronic transitions are:

π → π* transitions: These are high-energy transitions occurring within the aromatic quinoline ring. They typically result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen heteroatom or the amino group to an anti-bonding π* orbital. These are typically of lower energy and intensity compared to π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the quinoline ring (chloro, methyl, and amino groups), which can shift the absorption bands. While specific experimental λmax values for this compound are not available in the reviewed literature, related quinoline derivatives show characteristic absorptions in the UV-Vis range. orientjchem.org

Table 3: Expected Electronic Transitions for this compound

| Type of Electronic Transition | Involved Orbitals | Expected Spectral Region |

| Pi to Pi Star | π → π | Ultraviolet (High Energy) |

| n to Pi Star | n → π | Ultraviolet/Visible (Lower Energy) |

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Solid-State Molecular Structure and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. If a suitable single crystal of the compound were to be grown and analyzed, this technique would provide definitive information on its solid-state structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the quinoline ring and its substituents.

Molecular conformation: Describing the planarity of the aromatic system.

Intermolecular interactions: Identifying forces such as hydrogen bonding (e.g., involving the amine group) and π–π stacking interactions between adjacent molecules in the crystal lattice.

Such structural details are invaluable for understanding the compound's physical properties and for computational modeling studies. Studies on related styrylquinoline derivatives have demonstrated the utility of X-ray crystallography in revealing how molecules pack in the solid state through various hydrogen bonds and stacking interactions. nih.gov

Crystal Packing and Intermolecular Interaction Analysis

A prominent feature of the crystal packing is the formation of helical patterns through intermolecular interactions. These helical structures are primarily maintained by C-H···N and N-H···N hydrogen bonds. nih.gov The nitrogen atom (N1) of the quinoline ring acts as a bifurcated acceptor in these hydrogen-bonding interactions, contributing to the formation of a stable crystal lattice. nih.gov Specifically, the amine group's hydrogen atom forms a hydrogen bond with the quinoline nitrogen of an adjacent molecule, linking the molecules into chains that extend along the c-axis of the crystal. nih.gov This interaction is a key element in defining the supramolecular assembly.

Below are the detailed crystal data and refinement parameters for 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, which offer a quantitative look into its solid-state structure.

Crystal Data for 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅ClN₂ |

| Formula Weight | 282.76 |

| Crystal System | Monoclinic |

| a (Å) | 15.1445 (13) |

| b (Å) | 11.4337 (10) |

| c (Å) | 8.4764 (7) |

| β (°) | 92.344 (4) |

| Volume (ų) | 1466.5 (2) |

| Z | 4 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.25 |

| Temperature (K) | 293 |

Data Collection and Refinement Details for 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

| Parameter | Value |

|---|---|

| Reflections collected | 3669 |

| Independent reflections | 3669 |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.125 |

| Goodness-of-fit (S) | 1.03 |

| Parameters | 183 |

| H-atom treatment | H-atom parameters constrained |

| Δρ_max (e Å⁻³) | 0.18 |

The geometry of the key hydrogen bond observed in the crystal structure of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine is detailed in the following table. This N-H···N interaction plays a crucial role in the formation of the helical chains within the crystal. nih.gov

Hydrogen-Bond Geometry (Å, °) for 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|

D = donor atom; H = hydrogen atom; A = acceptor atom.

Computational and Theoretical Studies of 4 Chloro 2 Methylquinolin 6 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For 4-Chloro-2-methylquinolin-6-amine, these computational methods can provide a detailed picture of its three-dimensional structure and the behavior of its electrons.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional, are a standard approach to predict bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not available in published literature, studies on analogous compounds, such as other chloro- and methyl-substituted quinolines, have successfully used this method. For instance, in a related compound, 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the quinoline ring system is nearly planar, with the chlorine atom showing only a minor deviation from this plane. nih.gov It is anticipated that the geometry of this compound would similarly feature a largely planar quinoline core. The methyl group at position 2 and the amine group at position 6 would have their geometries optimized to minimize steric hindrance and maximize electronic stability.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, provide a rigorous way to study the electronic structure of molecules.

For complex molecules like this compound, ab initio calculations can be computationally demanding. However, they offer a high level of theory for understanding electron correlation effects, which are crucial for accurately describing molecular properties. Studies on similar aromatic and heterocyclic systems have demonstrated the utility of ab initio methods in refining the understanding of their electronic behavior. These methods are particularly valuable for calculating precise electronic energies and wavefunctions.

Selection of Basis Sets and Levels of Theory

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen level of theory and basis set. The level of theory refers to the method used (e.g., B3LYP, MP2), while the basis set is a set of mathematical functions used to build the molecular orbitals.

A common and effective combination for molecules of this nature is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p). The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for atoms like chlorine and nitrogen. Diffuse functions (++), are often added for systems with anions or lone pairs to better describe the loosely bound electrons. The selection of a suitable basis set is a critical step to ensure that the computational results are reliable and predictive. For instance, in the study of various quinoline derivatives, the B3LYP/6-311++G(2d,2p) level of theory has been effectively used. researchgate.net

Electronic Structure and Reactivity Analysis

The electronic characteristics of a molecule dictate its reactivity. Computational analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are essential for elucidating these features.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. In substituted quinolines, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of the substituents. For this compound, the electron-donating amine group and the electron-withdrawing chlorine atom are expected to significantly impact the HOMO and LUMO energies. It is likely that the HOMO will be localized primarily on the electron-rich quinoline ring and the amino group, while the LUMO may have significant contributions from the chloro-substituted part of the molecule.

Table 1: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical values based on trends observed in similar molecules and require specific calculations for validation.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. The area around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and the methyl group are likely to be regions of positive potential. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. Studies on other chloro-substituted heterocyclic compounds have shown that the negative potential is often localized on the heteroatoms, indicating them as likely sites for electrophilic attack. researchgate.net

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the validation of experimental data and the interpretation of complex spectra.

Theoretical Vibrational Frequencies and Correlation with Experimental Data (FTIR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute the vibrational frequencies of a molecule in its ground state. These calculated frequencies, corresponding to specific vibrational modes (e.g., stretching, bending), can then be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This comparison helps in the precise assignment of spectral bands.

For this compound, specific DFT calculations detailing its theoretical vibrational frequencies and a direct comparison with its experimental FTIR and Raman spectra are not available in the reviewed literature. Studies on similar substituted quinolines and anilines often utilize methods like B3LYP with basis sets such as 6-31G** or 6-311++G** to achieve good agreement between theoretical and experimental data after applying appropriate scaling factors. ias.ac.inresearchgate.netnih.gov These analyses typically present data in a tabular format, comparing calculated and observed wavenumbers (cm⁻¹) and assigning them to specific molecular vibrations, such as C-H stretching, N-H stretching, C=C ring vibrations, and C-Cl vibrations. ias.ac.in

Theoretical NMR Chemical Shift Prediction and Comparison

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another critical application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei. researchgate.netnih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in structure elucidation and assignment of resonances.

A detailed computational study predicting the ¹H and ¹³C NMR chemical shifts specifically for this compound, along with a comparison to experimental spectra, has not been found in the available search results. Such an analysis would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule and comparing them to values obtained from a measured spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃. researchgate.netresearchgate.net

UV-Vis Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally. These calculations provide insight into the electronic structure and chromophores within the molecule.

Specific TD-DFT simulation data for the UV-Vis spectrum of this compound is not present in the surveyed literature. A typical study would involve optimizing the molecule's geometry and then performing TD-DFT calculations (e.g., using the B3LYP functional) to predict the electronic transition energies and oscillator strengths. nih.gov The results are often presented as a simulated spectrum and compared with an experimentally measured UV-Vis spectrum, noting the λ_max values.

Molecular Modeling and Dynamics

Molecular modeling techniques are used to explore the three-dimensional structure, stability, and potential transformations of molecules.

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a molecule like this compound, this would involve studying the rotation around the C-NH₂ bond to find the most stable orientation of the amine group relative to the quinoline ring. These studies are typically performed using quantum mechanical methods to calculate the potential energy surface as a function of specific dihedral angles.

A specific conformational analysis and stability study for this compound has not been identified. Such an investigation would reveal the global minimum energy conformation and the energy barriers between different conformers.

Tautomerism Investigations (if applicable to specific derivatives)

Tautomerism involves the interconversion of structural isomers, most commonly through proton migration. For this compound, a potential tautomerism is the amine-imine tautomerism, where a proton could migrate from the amino group to a nitrogen atom in the quinoline ring, forming an imine. Computational studies can predict the relative energies of these tautomers to determine which form is more stable under different conditions (e.g., in the gas phase or in various solvents).

While tautomerism is a known phenomenon in related heterocyclic systems like quinolones researchgate.net, a specific computational investigation into the potential tautomers of this compound was not found in the reviewed materials. A relevant study would calculate the relative energies of the amine and potential imine tautomers to predict their equilibrium population.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies available for this compound in the current body of scientific literature. QSAR studies would involve compiling a dataset of structurally related compounds with their corresponding biological activities and developing a mathematical model that correlates the chemical structure with the activity. This model could then be used to predict the activity of new, untested compounds. Pharmacophore modeling, on the other hand, would focus on identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model could then be used as a 3D query to screen large compound libraries to identify new potential active molecules. The absence of such studies for this specific compound limits the in-silico prediction of its biological activity and the rational design of more potent analogs.

Medicinal Chemistry Applications and Mechanistic Biological Investigations of Quinoline Derivatives

The Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery

The concept of privileged structures has proven to be a highly effective strategy in modern drug discovery, offering an efficient pathway to novel bioactive molecules. nih.govmdpi.com The quinoline ring system exemplifies this concept, being a recurring motif in a vast number of natural products, synthetic compounds, and clinically approved drugs. rsc.orgresearchgate.netmdpi.com Its appeal stems from its rigid, planar structure which provides a well-defined orientation for substituent groups to interact with biological macromolecules. Furthermore, the quinoline scaffold is readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. researchgate.net

The significance of the quinoline scaffold is underscored by its presence in drugs with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govyoutube.comresearchgate.netnih.gov For instance, the renowned antimalarial drug chloroquine (B1663885) features a 4-aminoquinoline (B48711) core, highlighting the early recognition of this scaffold's therapeutic potential. In the realm of oncology, numerous quinoline-based compounds have been developed as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer. rsc.orgresearchgate.net The adaptability of the quinoline nucleus allows for the fine-tuning of its electronic and steric properties, enabling the design of selective and potent inhibitors for specific biological targets.

Structure-Activity Relationship (SAR) Investigations of 4-Chloro-2-methylquinolin-6-amine Derivatives

The specific compound, this compound, and its derivatives serve as a compelling case study for understanding the intricate relationship between chemical structure and biological activity. The strategic placement of the chloro, methyl, and amino groups on the quinoline core profoundly influences the molecule's physicochemical properties and its interactions with biological targets.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinoline ring are critical determinants of a compound's biological potency and selectivity. In the context of 4-aminoquinoline derivatives, the introduction of various substituents has been shown to modulate their therapeutic efficacy. For example, in the development of antimalarial agents, modifications to the side chain attached to the 4-amino group have a significant impact on activity against drug-resistant strains. nih.gov

While specific comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in the public domain, general principles from related quinoline series can be extrapolated. For instance, the introduction of hydrophobic or electron-withdrawing groups can enhance binding to certain protein targets. The amino group at the 6-position offers a key point for further derivatization, allowing for the introduction of various functional groups that can influence properties such as solubility, cell permeability, and target engagement. The biological impact of such modifications would need to be empirically determined for each new derivative.

Positional Effects of Chloro, Methyl, and Amino Substituents

The specific arrangement of the chloro, methyl, and amino groups in this compound is crucial to its potential biological profile.

The chloro group at the 4-position is a key feature. In many quinoline-based compounds, a halogen at this position is known to be important for activity. For instance, in the well-known antimalarial 4-aminoquinolines, a 7-chloro substituent is critical for their mechanism of action, which involves inhibiting the polymerization of heme. rsc.orgresearchgate.netacs.org The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline nitrogen, affecting the molecule's ability to accumulate in acidic cellular compartments, a key aspect of the activity of some antimalarial drugs. researchgate.netnih.gov

The methyl group at the 2-position can also play a significant role. This small alkyl group can influence the molecule's conformation and provide steric bulk that may either enhance or hinder binding to a target. Its presence can also affect the metabolic stability of the compound.

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents. This involves identifying their specific cellular targets and elucidating the downstream consequences of their interaction.

Enzymatic Inhibition Studies

Quinoline-based compounds are well-documented as inhibitors of a variety of enzymes. nih.gov For example, many anticancer quinolines target protein kinases, which are crucial regulators of cell signaling pathways. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of kinases.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, quinoline derivatives can also exert their effects by binding to and modulating the function of various receptors. For instance, certain quinoline-based compounds have been investigated as ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The quinoline scaffold is a prominent feature in a variety of biologically active compounds, and its derivatives are known to interact with crucial biological macromolecules such as DNA and proteins. While direct studies on the interaction of This compound with these macromolecules are not extensively documented in publicly available research, the behavior of structurally similar quinoline derivatives provides significant insights into its potential mechanisms of action.

Research on analogous compounds, such as 4-aminoquinoline derivatives, has shown that these molecules can engage with biological targets through various modes. For instance, certain quinoline derivatives have been observed to interact with DNA. Studies on compounds like 4-chloro-orthophenylenediamine suggest that they can bind to the minor groove of the DNA duplex, with a preference for G-C rich regions. This binding can lead to alterations in DNA integrity, including the induction of strand breaks and thermal destabilization of the DNA double helix through the loss of hydrogen bonds and base unstacking. nih.gov Such interactions can disrupt the normal B-DNA conformation and lead to fragmentation and aggregation of the DNA molecule. nih.gov

In the context of protein interactions, quinoline derivatives are recognized for their ability to target a range of proteins, including enzymes and kinases. For example, quinoline compounds fused with other heterocyclic systems have shown potent activity by targeting enzymes like topoisomerase I, farnasyl transferase, and various protein kinases. nih.gov The interaction of these derivatives with proteins is often facilitated by a combination of hydrogen bonding and hydrophobic interactions. The specific substitutions on the quinoline ring play a crucial role in determining the binding affinity and selectivity for a particular protein target.

The molecular structure of related compounds, such as 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, reveals key features that can facilitate these interactions. The presence of a chlorine atom and a methylphenyl moiety influences the planarity and dihedral angles of the molecule, which in turn affects how it can fit into the binding pockets of proteins or the grooves of DNA. nih.gov Intermolecular interactions, including N-H···N and C-H···N hydrogen bonds, are critical in stabilizing the binding of these molecules to their biological targets. nih.gov

Molecular Docking Studies in Target Identification and Ligand Design

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. This technique is instrumental in the early stages of drug discovery for identifying potential biological targets and for designing new ligands with improved binding affinity and specificity.

Prediction of Binding Modes and Key Interacting Residues

For quinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. researchgate.net These studies predict how a ligand like a 4-aminoquinoline derivative might orient itself within the active site of a protein. The predictions often highlight the key amino acid residues that are involved in the interaction.

For example, in studies involving similar quinoline compounds, docking analyses have revealed the importance of hydrophobic and electrostatic interactions in the binding process. mdpi.com The quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues, while nitrogen atoms in the ring and amino groups can form hydrogen bonds with polar residues in the binding pocket. The specific pattern of these interactions determines the binding mode. For instance, the orientation of a substituent like a dichlorophenyl group on a related heterocyclic system was found to be beneficial for its biological activity, and its replacement with other groups altered the activity profile. mdpi.com

The electrostatic potential surface of a molecule, which can be calculated computationally, provides further clues about its interaction patterns. Regions with high negative charge are likely to interact with positively charged residues, and vice-versa. nih.gov For related quinoline derivatives, such analyses have shown high negative charge density around certain atoms, suggesting potential interaction sites. nih.gov

Computational Assessment of Binding Affinities and Specificity

Beyond predicting the binding pose, molecular docking can also provide a computational assessment of the binding affinity, often expressed as a docking score or binding energy. researchgate.net These scores are used to rank different compounds and to prioritize them for further experimental testing. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.

In the study of quinolone analogues, docking scores have been used to correlate the predicted binding affinity with the observed biological activity. researchgate.net The docking results, including the predicted binding affinities and the specific hydrogen bond interactions, help in understanding the structure-activity relationships within a series of compounds. researchgate.net For instance, docking studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which share heterocyclic structural motifs with quinolines, demonstrated that compounds with higher predicted binding constants also exhibited significant biological activity. mdpi.com

These computational assessments are crucial for ligand design. By understanding which structural features of a molecule contribute positively or negatively to binding, medicinal chemists can rationally design new derivatives with enhanced affinity and specificity for the desired biological target. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

Synthetic Utility and Advanced Material Applications

Utilization as a Building Block in Complex Organic Synthesis

There is no specific information available in the surveyed scientific literature that details the use of 4-Chloro-2-methylquinolin-6-amine as a building block in the synthesis of complex organic molecules. While the quinoline (B57606) scaffold itself is a cornerstone in medicinal chemistry and organic synthesis, and isomers such as 6-chloro-2-methylquinolin-4-amine (B1281348) are documented as synthetic intermediates, the specific reactivity and synthetic pathways involving this compound remain undocumented in publicly accessible research. The reactivity would be predicted based on the functional groups present—a nucleophilic amino group at the 6-position and a chlorine atom at the 4-position susceptible to nucleophilic substitution—but no concrete examples have been published.

Precursor for Novel Heterocyclic Systems and Fused Rings

No studies have been found that report the use of this compound as a direct precursor for the synthesis of new heterocyclic systems or fused-ring structures. The inherent functionality of the molecule, featuring an amino group and a reactive chloro-substituent, suggests its potential for intramolecular and intermolecular cyclization reactions to form polycyclic aromatic systems. For instance, reactions involving the amino group and a suitable reagent could lead to the formation of a third ring fused to the quinoline core. However, no specific examples or methodologies commencing from this compound are available in the current body of scientific literature.

Potential in Functional Materials Research (e.g., Dyes, Catalysts, Optoelectronic Materials)

The potential of this compound in the field of functional materials is currently unexplored in published research. Quinolines and their derivatives are known to be key components in various functional materials due to their photophysical and electronic properties. They can serve as chromophores in dyes, ligands in catalytic systems, or as building blocks for organic semiconductors. For example, related amino-quinazoline structures have been used to synthesize monoazo disperse dyes. researchgate.net However, there are no specific reports on the synthesis or characterization of dyes, catalysts, or optoelectronic materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-methylquinolin-6-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Gould–Jacob or Friedländer protocols, which are classical methods for quinoline derivatives. Transition metal catalysis or ultrasound-assisted reactions may improve regioselectivity and reduce reaction times . For example, chlorination at the 4-position can be achieved using POCl₃ under reflux, followed by methylation via nucleophilic substitution. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of intermediates. Purity is confirmed via HPLC or GC-MS .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol or DCM are analyzed using SHELX software for structure refinement . Key parameters include bond angles (e.g., C-Cl bond length ~1.73 Å), torsion angles, and hydrogen-bonding networks. Complementary techniques like FT-IR (for amine N-H stretches at ~3400 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl group signals at δ 2.5 ppm) provide additional validation .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl (δ 2.3–2.7 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Cl at ~140 ppm).

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions ([M+H]⁺) and fragmentation patterns.

- UV-Vis : Absorbance maxima in the 250–300 nm range indicate π→π* transitions in the quinoline ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The electron-withdrawing chloro group at C4 increases electrophilicity at C2, favoring methylation. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Results are cross-validated with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s constraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning. High-resolution datasets (≤1.0 Å) improve R-factor convergence. Hydrogen bonding patterns are analyzed via Mercury software to validate packing motifs .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with F or varying methyl position). Bioassays (e.g., antimicrobial MIC tests) are paired with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with target enzymes). For instance, bulkier substituents at C2 may sterically hinder target binding .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodological Answer : Graph set analysis (via CrystalExplorer) classifies hydrogen bonds (e.g., N-H⋯N or N-H⋯Cl) into motifs like R₂²(8) rings. Stronger networks (e.g., bifurcated H-bonds) correlate with higher melting points and lower hygroscopicity. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.